molecular formula C10H10BrN5OS B269936 N-(3-bromophenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide

N-(3-bromophenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide

Cat. No. B269936
M. Wt: 328.19 g/mol
InChI Key: BLDBYXCZQFLKMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-bromophenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide, also known as BMT-046088, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide involves the inhibition of various enzymes and signaling pathways. In cancer cells, N-(3-bromophenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide inhibits the activity of histone deacetylases, leading to the induction of apoptosis and inhibition of angiogenesis. In inflammation, N-(3-bromophenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide inhibits the production of pro-inflammatory cytokines by blocking the NF-κB signaling pathway. In bacterial infections, N-(3-bromophenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide inhibits the activity of bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and ultimately bacterial cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-bromophenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide depend on the specific disease or condition being studied. In cancer research, N-(3-bromophenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide has been shown to induce apoptosis and inhibit angiogenesis, leading to the inhibition of cancer cell growth. In inflammation research, N-(3-bromophenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In bacterial infections, N-(3-bromophenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide has been shown to have antibacterial activity against various bacterial strains, leading to bacterial cell death.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-bromophenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide in lab experiments is its broad range of potential applications. N-(3-bromophenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide has been studied for its potential applications in the treatment of cancer, inflammation, and bacterial infections, making it a versatile tool for researchers. However, one limitation of using N-(3-bromophenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide in lab experiments is its potential toxicity. N-(3-bromophenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide has been shown to have cytotoxic effects on some cell lines, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of N-(3-bromophenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide. One potential direction is the development of more potent and selective analogs of N-(3-bromophenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide for use in cancer and inflammation research. Another potential direction is the study of N-(3-bromophenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide in combination with other drugs for the treatment of cancer and bacterial infections. Additionally, the study of N-(3-bromophenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide in animal models may provide further insight into its potential therapeutic applications.

Synthesis Methods

The synthesis of N-(3-bromophenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide involves the reaction of 3-bromophenylacetic acid with thiosemicarbazide in the presence of a catalyst, followed by the addition of methyl isothiocyanate. The resulting product is then purified using column chromatography to obtain N-(3-bromophenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide in high yield and purity.

Scientific Research Applications

N-(3-bromophenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide has been studied for its potential applications in the treatment of various diseases, including cancer, inflammation, and bacterial infections. In cancer research, N-(3-bromophenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that N-(3-bromophenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-(3-bromophenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide has also been shown to have antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

Product Name

N-(3-bromophenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide

Molecular Formula

C10H10BrN5OS

Molecular Weight

328.19 g/mol

IUPAC Name

N-(3-bromophenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide

InChI

InChI=1S/C10H10BrN5OS/c1-16-10(13-14-15-16)18-6-9(17)12-8-4-2-3-7(11)5-8/h2-5H,6H2,1H3,(H,12,17)

InChI Key

BLDBYXCZQFLKMJ-UHFFFAOYSA-N

SMILES

CN1C(=NN=N1)SCC(=O)NC2=CC(=CC=C2)Br

Canonical SMILES

CN1C(=NN=N1)SCC(=O)NC2=CC(=CC=C2)Br

Origin of Product

United States

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